molecular formula C12H13ClN2O2S B6360510 Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride CAS No. 1707566-05-9

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride

Cat. No.: B6360510
CAS No.: 1707566-05-9
M. Wt: 284.76 g/mol
InChI Key: LQEAJOQRYVBRRI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. This compound features a phenyl-substituted thiazole core, a privileged scaffold in the development of pharmacologically active molecules . The presence of both an ester and an amino group on the thiazole ring makes it a valuable precursor for the synthesis of more complex derivatives, such as thiazole-4-sulfonamides, which have been explored for their antitumor activity in screening studies against a diverse panel of 60 human cancer cell lines . Furthermore, the thiazole motif is a key structural component in research targeting multidrug resistance (MDR) in cancer therapy. Analogous thiazole-containing compounds are investigated for their interaction with P-glycoprotein (P-gp), a major efflux transporter responsible for chemotherapy resistance . These studies aim to develop P-gp modulators that can inhibit the ATPase activity of the pump and reverse resistance to chemotherapeutic agents like paclitaxel . As such, this compound provides researchers with a critical building block for generating novel analogues to probe structure-activity relationships (SAR) and develop new therapeutic candidates in oncology and beyond.

Properties

IUPAC Name

ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.ClH/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEAJOQRYVBRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Functional Group Interconversion

Patent CN102079732B describes a two-step "one-pot" synthesis for 2-amino-4-methylthiazole-5-carboxylate derivatives using N-bromosuccinimide (NBS) and tetrahydrofuran (THF)/water solvent systems. Adapting this method, bromination of a phenyl-substituted acetoacetate precursor could facilitate cyclization with thiourea, followed by carboxylation and hydrochloride salt formation.

Stepwise Synthetic Protocols and Optimization

While no direct synthesis of this compound is reported, the following protocol is inferred from analogous reactions:

Synthesis of Phenyl-Substituted α-Haloketone Precursor

  • Bromination of Ethyl Benzoylacetate :
    React ethyl benzoylacetate with N-bromosuccinimide (NBS) in THF/water to yield ethyl α-bromobenzoylacetate. This step mirrors the bromination of ethyl acetoacetate described in CN102079732B.

    • Conditions : 0–5°C, 2–3 hours, stoichiometric NBS.

    • Yield : ~85% (extrapolated from similar reactions).

Cyclization with Thiourea

  • Thiazole Ring Formation :
    Heat ethyl α-bromobenzoylacetate with thiourea in ethanol under basic conditions (e.g., sodium carbonate).

    • Conditions : 60–70°C, 5–6 hours, thiourea:haloketone molar ratio of 1:1.1.

    • Expected Yield : 75–90% (based on ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis).

Hydrochloride Salt Formation

  • Acidification and Precipitation :
    Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol/water) to precipitate the hydrochloride salt.

    • Conditions : Room temperature, pH 1–2, 1–2 hours.

    • Purification : Recrystallization from ethanol/water mixtures.

Critical Reaction Parameters and Yield Optimization

Comparative data from analogous syntheses highlight the impact of solvents, catalysts, and temperature:

ParameterEffect on Yield/QualitySource
Solvent System Ethanol/water mixtures improve solubility of intermediates, reducing side reactions.
Base Catalyst Sodium carbonate (0.01–0.1 wt%) enhances cyclization efficiency without overbasification.
Temperature Reactions at 60–70°C favor complete cyclization; higher temperatures risk decomposition.
Salt Formation pH pH 9–10 during basification ensures complete neutralization of byproducts.

Analytical Characterization and Quality Control

Key analytical benchmarks for thiazole derivatives include:

  • Melting Point : Analogous compounds (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) exhibit mp 172–173°C. The phenyl variant may show higher mp due to increased aromaticity.

  • Spectroscopic Data :

    • IR : NH₂ stretches (~3370 cm⁻¹), C=O (1741 cm⁻¹), and thiazole C=N (1645 cm⁻¹).

    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), ethyl group (δ 1.2–4.3 ppm), NH₂ (δ 5.9–7.6 ppm).

  • HPLC Purity : >98% purity achievable via vacuum distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showing significant inhibition rates. In vitro studies have reported minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that derivatives of thiazole compounds can induce apoptosis in cancer cells. This compound may serve as a scaffold for developing new anticancer agents .

3. Biochemical Research
In biochemical research, this compound is utilized for studying enzyme interactions and metabolic pathways due to its ability to modulate biological activities at the cellular level. Its unique structure allows it to act as a probe in various biochemical assays .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods typically involve:

  • Condensation Reactions : Utilizing thiourea and various acetic acid derivatives under controlled conditions to yield the thiazole ring structure.
  • Reflux Techniques : Employing reflux methods with solvents such as ethanol or ethyl acetate to enhance yield and purity of the final product.

The efficiency of these synthetic routes is crucial for scaling up production for pharmaceutical applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kadi et al. evaluated the antimicrobial activity of synthesized thiazole derivatives, including this compound. The results demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-halogenated counterparts .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of thiazole derivatives based on this compound and tested their effects on cancer cell lines. The findings indicated that certain derivatives could effectively inhibit cell proliferation and induce apoptosis, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight Key Features
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride -NH₂ (2), -Ph (5) ~284.75 (free base) Hydrochloride salt improves solubility; phenyl enhances aromatic interactions .
Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate -NH₂ (2), -CH₂Ph (5) 262.33 Benzyl group may increase lipophilicity but reduce metabolic stability .
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate -Ph (2), -CF₃ (5) ~301.28 Trifluoromethyl group enhances lipophilicity and resistance to oxidation .
Ethyl 5-amino-1,3-thiazole-4-carboxylate -NH₂ (5) ~172.18 Positional isomerism alters electronic distribution, affecting reactivity .
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate -Morpholino (2) 242.29 Bulky morpholino group may hinder receptor binding compared to amino .

Biological Activity

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is crucial for its biological activity. The compound has the molecular formula C12H12ClN2O2S and a molar mass of approximately 248.3 g/mol. Its structure includes an ethyl ester and an amino group that contribute to its reactivity and biological effects .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring enhances interactions with cellular targets, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : This compound has shown promising antibacterial and antifungal activities. It is believed that the thiazole moiety interacts with microbial enzymes, disrupting their function and inhibiting growth .
  • P-glycoprotein Interaction : Studies have demonstrated that this compound may interact with P-glycoprotein (P-gp), a key player in drug transport across cell membranes. It has been shown to stimulate ATPase activity in P-gp, which may enhance its efficacy as a chemotherapeutic agent by improving drug bioavailability .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antitumor Efficacy : In vitro studies reported an IC50 value of less than 10 µM against human glioblastoma U251 cells, indicating potent antitumor effects comparable to established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Testing : The compound exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 μg/mL. This suggests potential utility in treating infections caused by these pathogens .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other thiazole derivatives:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-amino-thiazole-4-carboxylateThiazole ring; carboxylic acidPotentially less potent than its phenyl derivative
Benzothiazole derivativesBenzene fused with thiazoleEnhanced stability and varied biological activity
2-Amino-6-methylthiazoleMethyl substitution on the thiazole ringAltered solubility and reactivity

This table illustrates how this compound stands out due to its specific combination of functional groups that confer distinct biological activities compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, reacting ethyl 2-bromoacetate derivatives with thiourea under basic conditions in ethanol at reflux (60–80°C) yields the thiazole core. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield (≥75%) and purity. Recrystallization from ethanol (95%) is recommended for purification .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm the presence of the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) and aromatic protons (δ 7.2–7.6 ppm). IR spectroscopy identifies the carbonyl stretch (C=O, ~1700 cm1 ^{-1}) and NH2_2 vibrations (~3300 cm1 ^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and dihedral angles (e.g., thiazole-phenyl coplanarity ~5° deviation). Use SHELXL for refinement, placing H atoms geometrically .

Q. What are the key solubility and stability considerations for handling this compound?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water.
  • Stability : Store at 2–8°C under inert gas (N2_2) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light to minimize photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this thiazole derivative?

  • Methodology :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for functionalization .
  • Thermochemical Accuracy : Validate computed atomization energies against experimental data (average deviation ≤2.4 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the phenyl or ester groups to assess impact. For example, trifluoromethyl substitution at position 5 enhances metabolic stability but may reduce solubility .
  • Assay Validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobials; IC50_{50} for cytotoxicity) using positive controls (e.g., cisplatin for cancer) .

Q. How can crystallographic data explain unexpected reaction products (e.g., trifluoromethyl substitution in side products)?

  • Case Study : During synthesis of related compounds, unintended trifluoromethyl incorporation was observed due to thionyl chloride-mediated side reactions. SC-XRD confirmed the planar thiazole-phenyl arrangement (dihedral angle 5.15°) and absence of hydrogen bonding, suggesting steric hindrance drives alternative pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps.
  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) or enzymatic resolution to separate enantiomers. Monitor optical rotation ([α]D_D) .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

  • Analysis :

  • Solubility Enhancement : The hydrochloride salt increases aqueous solubility, improving bioavailability.
  • Stability Trade-offs : Protonation of the amino group may reduce nucleophilicity, affecting reactivity in vivo. Compare pKa (amino group ~8.5) to physiological pH .

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